molecular formula C19H18FN3OS B2949813 1-(3-Fluorophenyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea CAS No. 887891-22-7

1-(3-Fluorophenyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea

Cat. No. B2949813
CAS RN: 887891-22-7
M. Wt: 355.43
InChI Key: KHVNZCGRMBXNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a thiourea derivative that has been synthesized using advanced chemical techniques.

Scientific Research Applications

Anticancer Applications

The compound has been evaluated for its potential as an anticancer agent. Research indicates that derivatives similar to the target compound show potent cytotoxic activity against various cancer cell lines. For instance, a quinazolinone-based derivative displayed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, hinting at its effectiveness as an anti-cancer agent. These findings were supported by cytotoxicity tests against human cervical cancer, lung adenocarcinoma, and triple-negative breast cancer cells, demonstrating low micromolar range IC50 values compared to standard drugs like docetaxel (Riadi et al., 2021).

Synthesis and Characterization

The compound's synthesis and characterization have been explored, showcasing the versatility of thiourea derivatives in medicinal chemistry. One study detailed the one-pot synthesis of quinazolin-4-yl-thioureas, highlighting the method's efficiency and the structural confirmation of the products through various spectroscopic techniques (Fathalla et al., 2001). Another research effort focused on novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates as potential anticancer agents, indicating the structural diversity and applicability of related compounds in drug discovery (Fang et al., 2016).

Antimicrobial Activity

Research into thiourea derivatives also includes their antimicrobial potential. A study on the synthesis of linezolid-like molecules evaluated their antimicrobial activities, demonstrating that modifications to the thiourea moiety can lead to compounds with significant antibacterial properties (Başoğlu et al., 2012). Additionally, the development of novel antibacterial agents based on fluorinated quinolone structures has shown promising results against both Gram-positive and Gram-negative bacteria, underscoring the potential of fluoroquinolone-based derivatives in addressing antibiotic resistance (Kuramoto et al., 2003).

Herbicidal Activities

Beyond medical applications, thiourea derivatives have been explored for their herbicidal activities. For example, research into triazolinone derivatives identified novel compounds with potent Protox inhibitory activities, suggesting the applicability of these derivatives in agricultural settings to control broadleaf weeds (Luo et al., 2008).

properties

IUPAC Name

1-(3-fluorophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c1-12-5-6-13-10-14(18(24)23-17(13)9-12)7-8-21-19(25)22-16-4-2-3-15(20)11-16/h2-6,9-11H,7-8H2,1H3,(H,23,24)(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVNZCGRMBXNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.